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molecular formula C7H10O3 B8553948 2-Ethyl-6-hydroxy-2H-pyran-3(6H)-one CAS No. 60249-12-9

2-Ethyl-6-hydroxy-2H-pyran-3(6H)-one

Cat. No. B8553948
M. Wt: 142.15 g/mol
InChI Key: YUTAFCIWIJWQIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04059595

Procedure details

A 14.2 g quantity of 2-ethyl-6-hydroxy-3-oxo-3,6-dihydro-2H-pyran and 50 g of methyl orthoformate are reacted in the presence of 10 g of magnesium sulfate under reflux for 24 hours. After the reaction, the mixture is filtered to remove the magnesium sulfate, and the filtrate is concentrated in vacuum to remove the excess methyl orthoformate. The residue is poured into 50 ml of water, the mixture is extracted with ether, and the ethereal layer is washed with a sodium carbonate solution and dried over magnesium sulfate. The dried mass is distilled to remove the ether, and the residue is further distilled at a reduced pressure of 12 mm Hg to give 13.4 g of 2-ethyl-6-methoxy-3-oxo-3,6-dihydro-2H-pyran as a yellow liquid fraction at 85° to 90° C in a yield of 86%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl orthoformate
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[C:8](=[O:9])[CH:7]=[CH:6][CH:5]([OH:10])[O:4]1)[CH3:2].[CH:11]([O-])([O-])OC.S([O-])([O-])(=O)=O.[Mg+2]>>[CH2:1]([CH:3]1[C:8](=[O:9])[CH:7]=[CH:6][CH:5]([O:10][CH3:11])[O:4]1)[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1OC(C=CC1=O)O
Name
methyl orthoformate
Quantity
50 g
Type
reactant
Smiles
C(OC)([O-])[O-]
Name
Quantity
10 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
After the reaction
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CUSTOM
Type
CUSTOM
Details
to remove the magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
to remove the excess methyl orthoformate
ADDITION
Type
ADDITION
Details
The residue is poured into 50 ml of water
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ether
WASH
Type
WASH
Details
the ethereal layer is washed with a sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The dried mass is distilled
CUSTOM
Type
CUSTOM
Details
to remove the ether
DISTILLATION
Type
DISTILLATION
Details
the residue is further distilled at a reduced pressure of 12 mm Hg

Outcomes

Product
Name
Type
product
Smiles
C(C)C1OC(C=CC1=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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